![molecular formula C17H15F2N3O B2805480 3,4-difluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide CAS No. 868977-81-5](/img/structure/B2805480.png)
3,4-difluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide
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Overview
Description
“3,4-difluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide” is a chemical compound. It belongs to the class of compounds known as imidazo[1,2-a]pyridines . These compounds have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
A solvent- and catalyst-free method has been developed for the synthesis of a series of imidazo[1,2-a]pyridines. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Scientific Research Applications
- Imidazo[1,2-a]pyridines, including our compound of interest, have shown promise as antiviral agents . Researchers have explored their activity against various viruses, potentially contributing to the development of novel antiviral drugs.
- Notably, some drugs containing imidazo[1,2-a]pyridine units have already been commercialized. Examples include the sedative Zolpidem, the anxiolytic Alpidem, and the heart-failure drug Olprione .
Antiviral Properties
Commercialized Drugs
Mechanism of Action
Target of Action
The primary target of this compound is the human Resolvin D1 Receptor DRV1 . This receptor plays a crucial role in resolving inflammation and has been associated with various biological functions.
Mode of Action
The compound acts as an agonist for the human Resolvin D1 Receptor DRV1 . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the DRV1 receptor, activating it and triggering a series of biochemical reactions within the cell.
Biochemical Pathways
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, have been associated with a broad range of biological activities, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the presence of other molecules, pH levels, temperature, and the specific characteristics of the biological system in which the compound is active. For instance, the synthesis of imidazo[1,2-a]pyridines has been performed under microwave irradiation, which is a specific environmental condition .
properties
IUPAC Name |
3,4-difluoro-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O/c1-11-5-7-22-10-13(21-16(22)8-11)4-6-20-17(23)12-2-3-14(18)15(19)9-12/h2-3,5,7-10H,4,6H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXZCWNMGRQAPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CCNC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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